molecular formula C8H3ClN2O B1651417 2-Chloro-5-isocyanatobenzonitrile CAS No. 1261672-37-0

2-Chloro-5-isocyanatobenzonitrile

Cat. No.: B1651417
CAS No.: 1261672-37-0
M. Wt: 178.57
InChI Key: CRFHRZUTHFEELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is characterized by the presence of a chloro group, an isocyanate group, and a benzonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-isocyanatobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-aminobenzonitrile with phosgene (COCl2) under controlled conditions to form the isocyanate group . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to handle hazardous reagents like phosgene. The process includes steps for purification and quality control to ensure the final product meets the required specifications for purity and performance .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-isocyanatobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-5-isocyanatobenzonitrile involves its reactive functional groups:

    Isocyanate group: Reacts with nucleophiles to form stable covalent bonds, which can modify biological molecules or materials.

    Chloro group:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-isocyanatobenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. This makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2-chloro-5-isocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFHRZUTHFEELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300028
Record name 2-Chloro-5-isocyanatobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261672-37-0
Record name 2-Chloro-5-isocyanatobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261672-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-isocyanatobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-isocyanatobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-isocyanatobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-isocyanatobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-isocyanatobenzonitrile
Reactant of Route 5
2-Chloro-5-isocyanatobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-isocyanatobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.